Antibacterial Activity: Parent vs. Best Derivative and Ampicillin
The parent 2-amino compound 5a (4-(1H-indol-3-yl)-1,3-thiazol-2-amine) exhibited moderate antibacterial activity with an MIC of 0.12 mg/mL against S. Typhimurium ATCC 13311, whereas the best-in-series analog 5x (2-(propan-2-ylidenhydrazine) derivative) achieved an MIC of 0.06 mg/mL against the same strain—a 2-fold improvement [1]. Against the more resistant S. aureus ATCC 6538, 5a’s MIC was 0.23 mg/mL, while 5x and 5m reached 0.12 mg/mL, exceeding ampicillin at 0.25 mg/mL for 5m [1]. This demonstrates that the unsubstituted 2-amino scaffold provides a consistent, moderate-activity baseline that is substantially modifiable via C-2 derivatization.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. Typhimurium ATCC 13311 and S. aureus ATCC 6538 |
|---|---|
| Target Compound Data | MIC S. Typhimurium: 0.12 mg/mL; MIC S. aureus: 0.23 mg/mL | MBC S. Typhimurium: 0.23 mg/mL; MBC S. aureus: 0.47 mg/mL |
| Comparator Or Baseline | Compound 5x: MIC S. Typhimurium 0.06 mg/mL, MIC S. aureus 0.12 mg/mL. Ampicillin: MIC S. aureus 0.25 mg/mL. |
| Quantified Difference | 5x is 2× more potent than 5a vs. S. Typhimurium; 5m is >2× more potent than ampicillin vs. S. aureus |
| Conditions | Broth microdilution method; bacterial strains from ATCC; compounds tested at 0.06–3.75 mg/mL range |
Why This Matters
The 2-NH₂ parent provides a reproducible, synthetic entry point for structure-activity studies—procurement of the unsubstituted compound is essential as the comparator for any derivative optimization campaign.
- [1] Simakov, S. et al. Pharmaceuticals 2021, 14, 1096. Table 1 and Section 2.3. View Source
